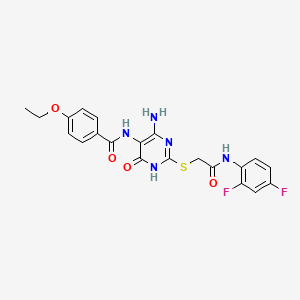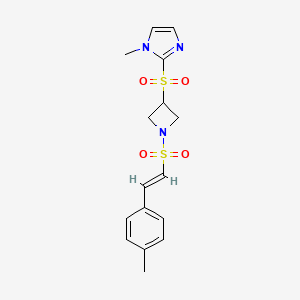
2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been studied extensively for their pharmacological properties.
Applications De Recherche Scientifique
Antinociceptive Activity
Studies on derivatives of pyridazinone, which share structural similarities with the compound , have shown significant antinociceptive activities. For example, certain 3(2H)-pyridazinone derivatives were found to be more potent than aspirin in antinociceptive tests, indicating potential applications in pain management (Doğruer et al., 2000).
Antimicrobial and Antifungal Activities
Compounds related to "2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide" have demonstrated antimicrobial and antifungal efficacy. For instance, novel thieno[2,3-c]pyridazines, starting from a related ethoxycarbonyl compound, showed notable antibacterial activities (Al-Kamali et al., 2014). Additionally, certain propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting the potential for the development of new antimicrobial agents (Helal et al., 2013).
Antioxidant and Anticancer Activities
Research into novel derivatives of related compounds has highlighted their antioxidant and anticancer properties. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed antioxidant activity higher than that of ascorbic acid and exhibited cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment and prevention (Tumosienė et al., 2020).
Catalytic Applications
The encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests potential applications in industrial catalysis and green chemistry (Ghorbanloo & Maleki Alamooti, 2017).
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-24-15-7-9-16(10-8-15)25-14(2)18(23)19-11-5-13-21-17(22)6-4-12-20-21/h4,6-10,12,14H,3,5,11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCQFQXCJLVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
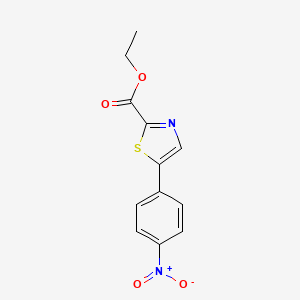
![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)

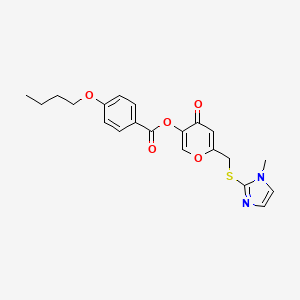
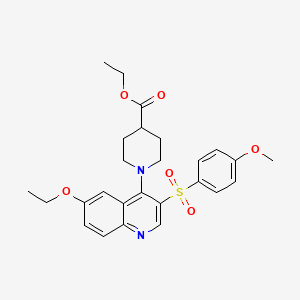
![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
